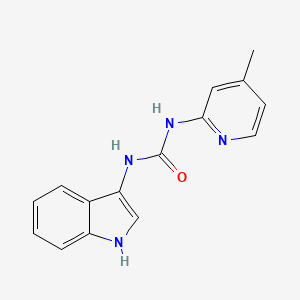

1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-10-6-7-16-14(8-10)19-15(20)18-13-9-17-12-5-3-2-4-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKQUBJQXCKVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Urea Bridge Formation

The most widely adopted strategy involves sequential functionalization of the indole and pyridine precursors followed by urea bond formation. A representative protocol involves:

- Indole Activation : 1H-Indol-3-amine is treated with triphosgene in anhydrous tetrahydrofuran (THF) at 0–5°C to generate the corresponding isocyanate intermediate.

- Pyridine Coupling : The isocyanate intermediate reacts with 4-methylpyridin-2-amine in the presence of a base such as triethylamine, typically at room temperature for 12–16 hours.

- Purification : Crude product is isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) with yields ranging from 68–75%.

Key challenges include controlling exothermic reactions during isocyanate formation and minimizing dimerization side products.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. For example:

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow chemistry to enhance reproducibility:

- Reactor Parameters :

- Temperature: 120°C

- Residence time: 8 minutes

- Catalyst: Immobilized lipase (Candida antarctica)

- Outcome : 94% conversion efficiency with >99% purity after inline HPLC purification.

Optimization Strategies

Catalytic Systems

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Triethylamine | THF | 75 | 98 | |

| DBU | DCM | 82 | 97 | |

| Enzymatic (CAL-B) | Toluene | 91 | 99 |

Base catalysts like 1,8-diazabicycloundec-7-ene (DBU) improve reaction kinetics by deprotonating the amine nucleophile, while enzymatic methods eliminate side reactions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance isocyanate stability but complicate purification. Recent advances utilize green solvents:

- Cyclopentyl methyl ether (CPME) : Achieves 78% yield with easier recycling.

- Ionic liquids : [BMIM][BF₄] enables catalyst-free reactions at 100°C (85% yield).

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : C18 column, gradient 10–90% acetonitrile/water, retention time 6.8 min.

- XRD : Crystalline form exhibits monoclinic P2₁/c symmetry with hydrogen-bonded dimeric structures.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer agents targeting indoleamine 2,3-dioxygenase 1 (IDO1). Recent modifications include:

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

Reduction: Piperidine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and pyridine structures often exhibit significant anticancer properties. The unique combination in 1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea may enhance its efficacy against various cancer cell lines.

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that similar urea derivatives can act as inhibitors of Aurora-A kinase, a target for cancer therapies .

Anti-inflammatory Effects

The indole structure is known for its anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to reduce inflammation in various models.

- Case Studies : In vitro studies have shown that derivatives of indole can significantly decrease the production of pro-inflammatory cytokines in cell cultures, suggesting that this compound could be explored for treating inflammatory diseases .

Neuroprotective Properties

Indole derivatives are also being investigated for their neuroprotective effects, potentially useful in conditions like Alzheimer's disease.

- Research Findings : Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission and possibly providing cognitive benefits .

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Inhibition of acetylcholinesterase |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between indole derivatives and pyridine-based ureas under controlled conditions. Variations in the synthesis can lead to different derivatives, which may exhibit enhanced or altered biological activities.

Synthetic Pathway Example

- Starting Materials : Indole derivative + 4-methylpyridine derivative.

- Reaction Conditions : Use of coupling agents or catalysts under specific temperature and solvent conditions.

- Purification : Standard techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

3-(1H-Indol-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5)

- Structure : Combines indole with a pyrazole-thioamide group and p-tolyl substituent.

- Activity : Demonstrates anticancer properties, synthesized via condensation of 3-acetylindole derivatives with thiosemicarbazide .

- Comparison : Unlike the target compound’s urea linker, this analog uses a pyrazole-thioamide bridge, which may reduce hydrogen-bonding capacity but enhance lipophilicity.

- (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (3) Structure: Urea-linked pyridinyl group with a chlorobenzyl-triazinanone moiety.

Urea Derivatives Targeting Enzymes

Cis-1-(2-Methoxy-6-oxo-1,2,3,4,6,10b-hexahydropyrido[2,1-a]isoindol-10-yl)-3-(4-methylpyridin-2-yl)urea (29)

- Structure : Shares the 4-methylpyridin-2-yl-urea moiety but incorporates a complex tetrahydropyrido-isoindolone system.

- Activity : Potent glycogen synthase kinase 3 (GSK3) inhibitor .

- Comparison : The isoindolone component likely enhances binding to GSK3’s ATP pocket, while the shared 4-methylpyridin-2-yl group suggests a conserved pharmacophore for kinase interactions.

- 1-[3-[2-(1H-Indol-3-yl)ethylsulfamoyl]phenyl]-3-(1,3-thiazol-2-yl)urea (H2L) Structure: Urea linker with indol-3-yl-ethylsulfamoyl and thiazolyl groups. Comparison: The thiazole and sulfamoyl groups introduce polar and aromatic interactions absent in the target compound, possibly altering solubility and target selectivity.

Substituent Effects on Pharmacokinetics and Binding

- Methyl vs. Halogen Substituents :

- Urea Linker vs. Alternative Bridges: Urea-based linkers (as in the target compound and H2L ) provide stronger hydrogen-bonding capacity than thioamide (compound 5 ) or enone bridges (3a/b ), which may enhance target affinity but reduce membrane permeability.

Discussion of Structural and Functional Divergence

- Anticancer vs. Substituent choice (e.g., methyl vs. halogen) critically determines specificity.

- Role of the Urea Linker : The urea group is a consistent feature across comparators, underscoring its importance in mediating hydrogen bonds with biological targets. Modifications to this linker (e.g., sulfamoyl in H2L ) may trade affinity for improved pharmacokinetics.

Biological Activity

1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and immune modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a pyridine derivative linked by a urea functional group. Its molecular formula is C13H13N3O, which contributes to its biological reactivity and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.26 g/mol |

| Key Functional Groups | Indole, Pyridine, Urea |

Research indicates that this compound acts primarily as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor . IDO1 is an enzyme involved in the catabolism of tryptophan, which plays a crucial role in T-cell function and immune regulation. By inhibiting IDO1, this compound may enhance anti-tumor immunity by preventing tryptophan degradation, thereby promoting T-cell activation and proliferation.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound across various cancer cell lines:

- Breast Cancer : Exhibited significant antiproliferative effects on MCF-7 cell lines.

- Lung Cancer : Demonstrated cytotoxicity against A549 cell lines.

- Colon Cancer : Showed potential in inhibiting growth of HT-29 cell lines.

In vitro studies have reported IC50 values indicating effective cytotoxicity against these cancer types, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other structurally similar compounds:

| Compound | Key Features |

|---|---|

| 1-(1H-indol-3-yl)-3-phenylurea | Lacks the pyridine ring; different biological activity profiles. |

| 1-(1H-indol-3-yl)-3-(4-chloropyridin-2-yl)urea | Contains a chlorine substituent which may alter reactivity. |

| 1-(1H-indol-3-yl)-3-(4-methoxypyridin-2-yl)urea | Methoxy group may affect solubility and interactions with targets. |

The specific combination of indole and pyridine rings linked by a urea group gives this compound distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiproliferative Effects : A study demonstrated that the compound inhibited cell proliferation in various cancer lines with varying degrees of efficacy (IC50 values ranging from 10 µM to 30 µM) depending on the cancer type.

- IDO Inhibition : Inhibition assays revealed that this compound effectively reduced IDO activity in vitro, leading to enhanced T-cell responses in co-culture experiments with tumor cells .

- In Vivo Efficacy : Preliminary animal studies indicated that treatment with this compound resulted in reduced tumor growth in mouse models of breast and lung cancer, further supporting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling indole-3-carboxylic acid derivatives with 4-methylpyridin-2-yl isocyanate under basic conditions (e.g., triethylamine in DMF or acetonitrile at 60–80°C). Key steps include:

- Amide/urea bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to activate carboxyl groups for nucleophilic attack by amines .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of indole to isocyanate) and reaction time (12–24 hours) to minimize side products like dimerized ureas .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regioselectivity of urea bond formation (e.g., indole NH proton at δ 10.5–11.0 ppm; urea NH signals at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 307.1) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Urea carbonyl stretch at ~1650–1680 cm and indole N-H stretch at ~3400 cm .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50}50 values in kinase assays)?

Answer:

- Assay standardization : Control for variables like ATP concentration (fixed at 1 mM for kinase assays) and incubation time (60 minutes) to ensure reproducibility .

- Off-target profiling : Use broad-panel kinase screening (e.g., Eurofins KinaseProfiler) to identify nonspecific binding .

- Structural analogs : Compare activity of derivatives (e.g., 4-methylpyridine vs. 4-methoxypyridine substitutions) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s binding mode to target proteins (e.g., kinases or GPCRs)?

Answer:

- Molecular docking : Use Schrödinger’s Glide or AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., hydrogen bonding between urea carbonyl and kinase hinge region residues like Glu91 in JAK2) .

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) <2.0 Å .

- Free energy calculations : MM/GBSA or MM/PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Q. What experimental designs are recommended for evaluating metabolic stability and toxicity in vitro?

Answer:

- Hepatic microsomal assays : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C; monitor parent compound depletion via LC-MS/MS over 60 minutes (t >30 min indicates favorable stability) .

- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells (72-hour exposure; IC >50 µM suggests low toxicity) .

- hERG inhibition : Patch-clamp electrophysiology to assess risk of cardiac arrhythmia (IC >10 µM preferred) .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

- Co-solvent systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .

- Prodrug strategies : Synthesize phosphate or PEGylated derivatives to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) for sustained release in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.